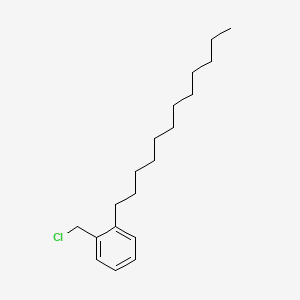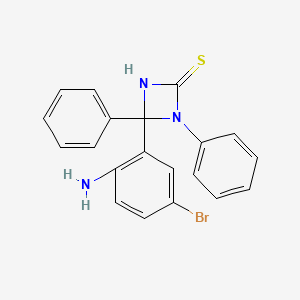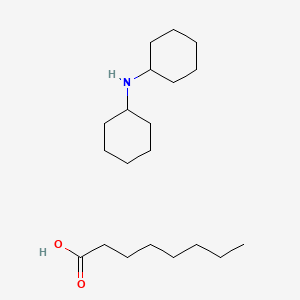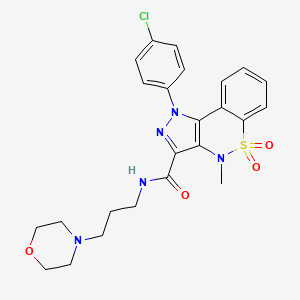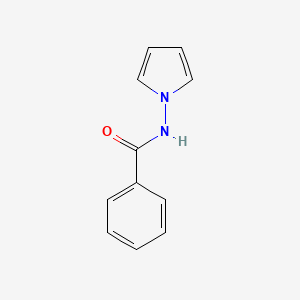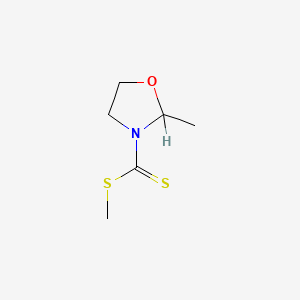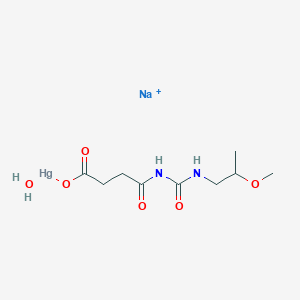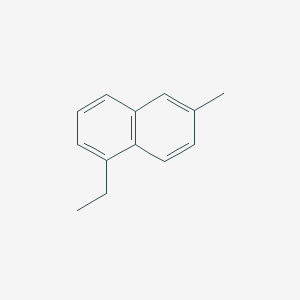
1-Ethyl-6-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of an ethyl group at the first position and a methyl group at the sixth position on the naphthalene ring system .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6-methylnaphthalene can be achieved through various synthetic routes. One common method involves the alkylation of 6-methylnaphthalene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial production methods may involve catalytic processes using metal catalysts such as palladium or nickel to facilitate the alkylation reaction. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Ethyl-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction produces dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Research on its biological activity includes investigations into its potential as an antimicrobial or anticancer agent.
Medicine: Studies explore its pharmacological properties and potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Ethyl-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6-methylnaphthalene can be compared with other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. These compounds share similar structural features but differ in the position and type of substituents on the naphthalene ring. The unique positioning of the ethyl and methyl groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar Compounds
- 1-Methylnaphthalene
- 2-Ethylnaphthalene
- 1,2-Dimethylnaphthalene
- 1,6-Dimethylnaphthalene
Eigenschaften
CAS-Nummer |
31032-91-4 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-ethyl-6-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-5-4-6-12-9-10(2)7-8-13(11)12/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
IIPQFGZGJLJDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C1C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


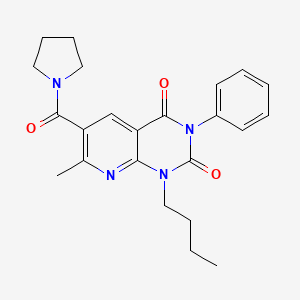
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

